molecular formula C11H13N3 B1419623 6-Methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile CAS No. 1209155-95-2

6-Methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile

Cat. No.: B1419623
CAS No.: 1209155-95-2
M. Wt: 187.24 g/mol
InChI Key: GABFCISJCPSYJX-UHFFFAOYSA-N
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Description

6-Methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile is a heterocyclic compound with a molecular formula of C11H13N3 This compound is characterized by a pyridine ring substituted with a pyrrolidine ring and a nitrile group

Scientific Research Applications

6-Methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is utilized in the development of advanced materials with specific electronic properties.

    Biological Research: It serves as a probe in studying enzyme mechanisms and receptor-ligand interactions.

    Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.

Future Directions

The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring is a significant feature in this regard, and future research may focus on the design of new pyrrolidine compounds with different biological profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-6-methylpyridine and pyrrolidine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Procedure: The 2-chloro-6-methylpyridine undergoes nucleophilic substitution with pyrrolidine to form the desired product.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction typically yields primary amines.

    Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to neurotransmission or metabolic processes.

Comparison with Similar Compounds

    2-(Pyrrolidin-1-yl)pyridine: Lacks the methyl and nitrile groups, resulting in different chemical properties.

    6-Methyl-2-(pyrrolidin-1-yl)pyridine: Similar structure but without the nitrile group, affecting its reactivity and applications.

Uniqueness: 6-Methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile is unique due to the presence of both the pyrrolidine and nitrile groups, which confer distinct chemical and biological properties. This combination makes it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

6-methyl-2-pyrrolidin-1-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-9-4-5-10(8-12)11(13-9)14-6-2-3-7-14/h4-5H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABFCISJCPSYJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C#N)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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